molecular formula C11H13NO2 B6248892 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 109175-24-8

7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B6248892
CAS No.: 109175-24-8
M. Wt: 191.23 g/mol
InChI Key: OCVNSWAXMOKLCA-UHFFFAOYSA-N
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Description

7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic isoquinoline alkaloid Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities

Preparation Methods

The synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methoxy and methyl positions, to form various substituted isoquinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate cytokine production, leading to anti-inflammatory effects. It can decrease the migration of inflammatory cells and reduce the production of pro-inflammatory cytokines such as interleukin-4, interleukin-13, and interleukin-17 . Additionally, it can increase the production of interferon-gamma, which plays a role in immune response modulation .

Comparison with Similar Compounds

7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacological properties.

Properties

IUPAC Name

7-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-5-8-3-4-9(14-2)7-10(8)11(12)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVNSWAXMOKLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109175-24-8
Record name 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
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